![molecular formula C13H12F3NO2 B2395859 7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1978002-11-7](/img/structure/B2395859.png)

7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

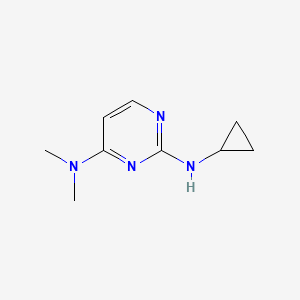

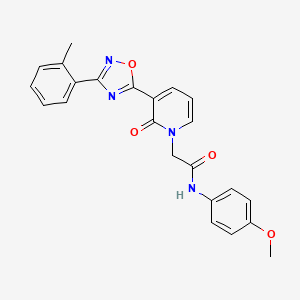

The compound “7-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one” is a derivative of indole . Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . As a special functional group, trifluoromethyl is often applied to materials, pesticides and pharmaceuticals .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described . This process selectively introduces trifluoromethylation to indoles on the C2 position . The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

Molecular Structure Analysis

The molecular formula of the compound is C9H4F3NO2 . The molecular weight is 215.13 .

Chemical Reactions Analysis

The development of effective techniques to produce functionalized indoles has garnered a lot of interest in synthetic organic chemistry . One of the most efficient processes for creating C–C bonds between indoles and electron-deficient substrates is the alkylation reaction .

Physical And Chemical Properties Analysis

The compound is a colorless to light-yellow to brown liquid . The storage temperature is at room temperature .

Mechanism of Action

Target of Action

It is known that indole compounds, which this molecule is a derivative of, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives, and in other fields .

Mode of Action

The trifluoromethyl group, which is a part of this compound, is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity .

Biochemical Pathways

It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The trifluoromethyl group, which is a part of this compound, is known to enhance the polarity, stability, and lipophilicity , which could potentially impact the bioavailability of the compound.

Result of Action

It is known that indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Action Environment

It is known that cf3so2na, which is used in the synthesis of similar compounds, has gradually become an environmentally friendly and cheap source of trifluoromethyl in the field of organic synthesis .

Safety and Hazards

properties

IUPAC Name |

7-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c14-13(15,16)9-3-1-2-8-10(9)17-11(18)12(8)4-6-19-7-5-12/h1-3H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTUYXQYDKIMBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C(=CC=C3)C(F)(F)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)

![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)